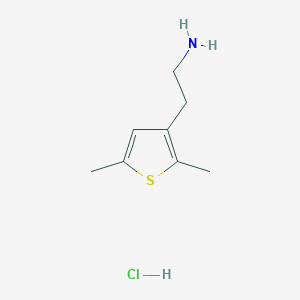

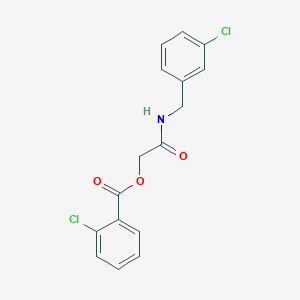

![molecular formula C18H19N5O4S B2926084 4-({4-Chloro-3-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}sulfonyl)thiomorpholine CAS No. 1359397-64-0](/img/structure/B2926084.png)

4-({4-Chloro-3-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}sulfonyl)thiomorpholine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-({4-Chloro-3-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}sulfonyl)thiomorpholine” is a complex organic molecule. It is related to a class of compounds known as phenylpiperazines . Phenylpiperazines are a class of chemical compounds containing a phenyl group and a piperazine ring. They are known for their wide range of biological activities, including acting as antifungal and antibacterial agents .

Applications De Recherche Scientifique

Antimicrobial Applications

Research by Oliveira et al. (2015) on a related sulfonamide compound, 4-(Phenylsulfonyl) morpholine, indicates potential antimicrobial applications. This study focused on the compound's antimicrobial and modulating activity against standard and multi-resistant strains of bacteria and fungi. The compound showed promising results in enhancing the effectiveness of traditional antibiotics against resistant strains, suggesting similar compounds, including the one , could be explored for antimicrobial applications (Oliveira et al., 2015).

Angiotensin II Antagonism

A study by Ashton et al. (1994) on triazolinone biphenylsulfonamide derivatives demonstrated potent angiotensin II (AII) antagonistic activity, important for managing hypertension and cardiovascular diseases. Although not directly mentioning the specific compound , this research suggests that structurally similar sulfonamide derivatives could have potential applications in cardiovascular research, particularly in designing dual AT1/AT2 receptor antagonists (Ashton et al., 1994).

Synthesis and Biological Activity of Derivatives

Research into the synthesis of sulfonyl-1H-1,2,3-triazolyl-thiomorpholine derivatives, as discussed by Sreerama et al. (2020), highlights the compound's potential for generating novel derivatives with significant in vitro antibacterial activity. This indicates that the compound could serve as a scaffold for developing new antimicrobial agents (Sreerama et al., 2020).

Electrophosphorescent Devices

Kim et al. (2011) explored the use of a bis-sulfone molecule, 4,4′-bis(phenylsulfonyl)biphenyl, as a host for phosphorescent organic light-emitting devices (OLEDs). While this study does not directly involve the compound , it implies that similar sulfonamide-containing compounds could be researched for applications in OLED technology, particularly in improving the efficiency and color purity of blue-green electrophosphorescent devices (Kim et al., 2011).

Sensing Applications

Swamy et al. (2009) investigated the fluorescent and colorimetric changes of fluorescein derivatives with different substituents, including thiomorpholine. These compounds showed high binding selectivity towards silver ions, suggesting that similar compounds with thiomorpholine groups could be developed for sensing or detecting specific ions or molecules (Swamy et al., 2009).

Mécanisme D'action

Target of Action

Similar compounds with a phenylpiperazine structure have been shown to interact with acetylcholinesterase (ache) enzymes .

Mode of Action

They bind to the active site of the enzyme, preventing the breakdown of acetylcholine, a neurotransmitter important for memory and cognition .

Biochemical Pathways

The compound likely affects the cholinergic pathway by inhibiting AChE, leading to an increase in acetylcholine levels . This can enhance cholinergic transmission, which is crucial for memory and cognition .

Result of Action

The inhibition of AChE and the subsequent increase in acetylcholine levels could potentially improve cognitive function and memory . .

Analyse Biochimique

Biochemical Properties

4-({4-Chloro-3-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}sulfonyl)thiomorpholine plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as acetylcholinesterase, which is crucial in the breakdown of acetylcholine in the nervous system . Additionally, it interacts with G-protein coupled receptors (GPCRs), influencing signal transduction pathways. The nature of these interactions often involves binding to the active sites of enzymes or receptors, thereby modulating their activity and affecting downstream biochemical processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving neurotransmitters and hormones . It can alter gene expression by modulating transcription factors and other regulatory proteins. Furthermore, it impacts cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in the production and utilization of cellular energy. These effects can result in altered cell function, including changes in cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, either inhibiting or activating their function . For instance, its interaction with acetylcholinesterase involves binding to the enzyme’s active site, preventing the breakdown of acetylcholine and thereby enhancing cholinergic signaling. Additionally, this compound can influence gene expression by interacting with DNA-binding proteins and transcription factors, leading to changes in the transcription of target genes.

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings vary over time. Initially, the compound exhibits strong activity, but its stability and effectiveness can decrease due to degradation . Long-term studies have shown that prolonged exposure to this compound can lead to adaptive changes in cellular function, such as upregulation or downregulation of specific genes. These temporal effects are crucial for understanding the compound’s potential therapeutic applications and limitations.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, the compound may exhibit beneficial effects, such as enhanced cognitive function or reduced pain perception . At higher doses, it can cause toxic or adverse effects, including neurotoxicity and organ damage. These threshold effects highlight the importance of careful dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination from the body . The compound’s metabolism can lead to the formation of active or inactive metabolites, influencing its overall pharmacological profile. Understanding these metabolic pathways is essential for predicting the compound’s behavior in vivo and its potential interactions with other drugs.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can cross cell membranes through passive diffusion or active transport mechanisms. Once inside the cells, it may localize to specific organelles or compartments, depending on its chemical properties and interactions with cellular components. These distribution patterns are critical for understanding the compound’s site of action and potential side effects.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes. Understanding these localization patterns is crucial for optimizing the compound’s therapeutic potential.

Propriétés

IUPAC Name |

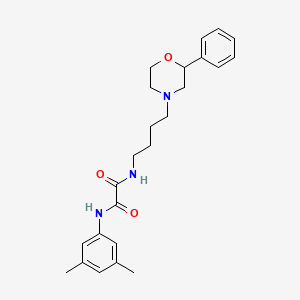

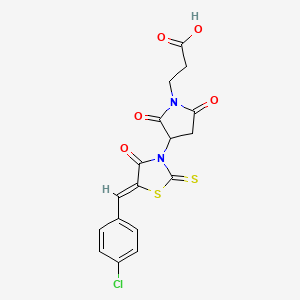

N-butyl-2-[8-(furan-2-ylmethyl)-7,12-dioxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-trien-11-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O4S/c1-2-3-7-19-14(24)11-22-18(26)23-13-6-9-28-15(13)16(25)21(17(23)20-22)10-12-5-4-8-27-12/h4-6,8-9H,2-3,7,10-11H2,1H3,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBXGWOCNXGWGFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)CN1C(=O)N2C3=C(C(=O)N(C2=N1)CC4=CC=CO4)SC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

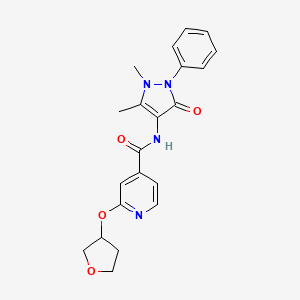

![4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}-1'-(2,4,6-trimethylbenzenesulfonyl)-1,4'-bipiperidine](/img/structure/B2926004.png)

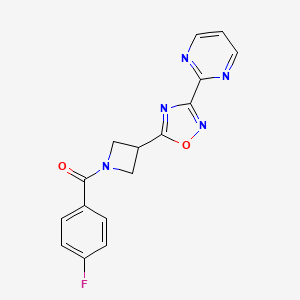

![1-(2,4-difluorophenyl)-6-oxo-4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxamide](/img/structure/B2926008.png)

![{[(Isopropylanilino)carbonyl]amino}(4-methylphenyl)dioxo-lambda~6~-sulfane](/img/structure/B2926015.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide](/img/structure/B2926016.png)

![3-(2,5-dimethoxyphenyl)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2926017.png)

![Ethyl 3-[(5-fluoro-2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2926024.png)